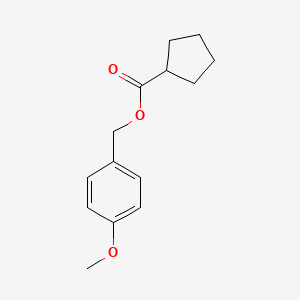
(4-Methoxyphenyl)methyl cyclopentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)methyl cyclopentanecarboxylate is an organic compound that features a cyclopentane ring attached to a carboxylate group, which is further linked to a (4-methoxyphenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with (4-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of (4-methoxyphenyl)methyl cyclopentanecarboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl cyclopentanol.
Substitution: Formation of substituted this compound derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Methoxyphenyl)methyl cyclopentanecarboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, if used as a prodrug, it may be metabolized by esterases to release the active drug, which then exerts its therapeutic effects by binding to its molecular targets.
相似化合物的比较
(4-Methoxyphenyl)methyl acetate: Similar structure but with an acetate group instead of a cyclopentanecarboxylate group.
(4-Methoxyphenyl)methyl benzoate: Contains a benzoate group instead of a cyclopentanecarboxylate group.
(4-Methoxyphenyl)methyl propionate: Features a propionate group instead of a cyclopentanecarboxylate group.
Uniqueness: (4-Methoxyphenyl)methyl cyclopentanecarboxylate is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-13-8-6-11(7-9-13)10-17-14(15)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3 |
InChI 键 |
PVNUSJRBVFPWJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC(=O)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















